8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Overview
Description
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that features a seven-membered nitrogen-containing ring fused with a benzene ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-(2’-bromophenyl)ethynylaniline under syn-selective hydrohalogenation conditions . This reaction proceeds without forming detectable over-addition products, making it a crucial step in the synthesis of dibenzoazepines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenzo[b,f]azepine: A structurally related compound with a seven-membered nitrogen-containing ring fused with two benzene rings.
Benzoselenophene Derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can enhance its potency in certain applications .
Properties
IUPAC Name |
8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(13)12-10(8)7-9/h5-7H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDEMMOMTUSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350358 | |
Record name | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-83-9 | |
Record name | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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